molecular formula C19H22N2O2 B12354955 Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-

Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-

Cat. No.: B12354955
M. Wt: 310.4 g/mol
InChI Key: FVCJBAZOSCOEGJ-RJPUVWTNSA-N
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Description

Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is a chemical compound belonging to the ergoline family. This compound is known for its structural complexity and is a metabolite of cabergoline, a dopamine D2-receptor agonist . It has significant applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- involves multiple steps. One common method includes the alkylation of ergoline derivatives with propenyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- primarily involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the modulation of neurotransmitter release and various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is unique due to its specific propenyl substitution, which imparts distinct pharmacological properties compared to other ergoline derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-11(2)21-10-13(19(22)23-3)7-15-14-5-4-6-16-18(14)12(9-20-16)8-17(15)21/h4-6,9,13,15,17,20H,1,7-8,10H2,2-3H3/t13?,15-,17-/m1/s1

InChI Key

FVCJBAZOSCOEGJ-RJPUVWTNSA-N

Isomeric SMILES

CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC

Canonical SMILES

CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Origin of Product

United States

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